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molecular formula C5H9ClN2O2 B1651246 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 124999-50-4

1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B1651246
M. Wt: 164.59
InChI Key: IFXANBNZKAKWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04853027

Procedure details

17.0 g of 38C was dissolved in 203 ml of anhydrous methanol and dry hydrogen chloride was bubbled rapidly into the mixture while it was heated to and at reflux for 2 hours. the mixture was cooled, stripped of volatiles, mixed with 300 ml of water, neutralized with solid sodium bicarbonate, made basic to pH=9 with 3N aqueous sodium carbonate solution. The aqueous phase was extracted with methylene chloride, the extract was dried (MgSO4), filtered and stripped of solvent, to give methyl 1-methylimidazoline-4-carboxylate (38D), as a brown oil.
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
203 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:7][CH:6]([C:8]([OH:10])=[O:9])[N:5]=[CH:4]1.[CH3:11]O>>[CH3:2][N:3]1[CH2:7][CH:6]([C:8]([O:10][CH3:11])=[O:9])[N:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
Cl.CN1C=NC(C1)C(=O)O
Name
Quantity
203 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry hydrogen chloride was bubbled rapidly into the mixture while it
TEMPERATURE
Type
TEMPERATURE
Details
was heated to and
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
mixed with 300 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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